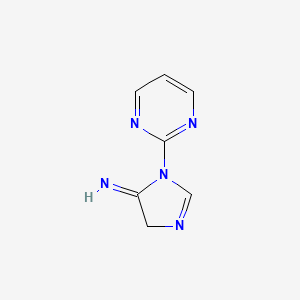

1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine

Description

Structure

3D Structure

Properties

CAS No. |

88945-45-3 |

|---|---|

Molecular Formula |

C7H7N5 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-pyrimidin-2-yl-4H-imidazol-5-imine |

InChI |

InChI=1S/C7H7N5/c8-6-4-9-5-12(6)7-10-2-1-3-11-7/h1-3,5,8H,4H2 |

InChI Key |

DCSOOYHVHBMODJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=N)N(C=N1)C2=NC=CC=N2 |

Origin of Product |

United States |

I. Structural Context and Significance of 1 Pyrimidin 2 Yl 1h Imidazol 5 4h Imine Within Nitrogen Heterocyclic Chemistry

Overview of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are cyclic organic compounds where one or more carbon atoms in the ring have been replaced by a nitrogen atom. nih.gov This class of compounds is fundamental to the chemical and life sciences.

Nitrogen heterocycles are ubiquitous in nature and synthetic science. They are core components of essential biological molecules such as nucleic acids (DNA and RNA), vitamins (like niacin and riboflavin), and alkaloids. mdpi.comnih.gov In medicinal chemistry, these scaffolds are present in over 75% of unique small-molecule drugs approved by the U.S. FDA, highlighting their significance in drug design. nih.gov Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds and participate in various intermolecular interactions, which allows them to bind effectively to biological targets like enzymes and receptors. nih.gov Beyond pharmaceuticals, they are used as agrochemicals, polymers, dyes, and corrosion inhibitors. nih.govmdpi.com Their utility also extends to catalysis, where they serve as ligands for transition metals. google.com

The compound in focus contains two distinct nitrogen heterocyclic rings: imidazole (B134444) and pyrimidine (B1678525).

Imidazole: Imidazole is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. sigmaaldrich.comdergipark.org.tr It is classified as a diazole. The ring is planar and aromatic, possessing a sextet of π-electrons. sigmaaldrich.comdergipark.org.tr One nitrogen atom is considered "pyrrole-like" as its lone pair contributes to the aromatic system, while the other is "pyridine-like," with its lone pair residing in an sp² orbital in the plane of the ring, available for protonation. ijrpc.com This configuration makes imidazole amphoteric, meaning it can act as both an acid and a base. It is a stronger base than pyridine (B92270). This ring system is a crucial component of the amino acid histidine and the hormone histamine.

Pyrimidine: Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. sigmaaldrich.com It is classified as a diazine. sigmaaldrich.com Like pyridine, it is a stable aromatic system. Both nitrogen atoms are "pyridine-like," with their lone pairs not contributing to the aromatic system, which makes the compound basic. However, due to the electron-withdrawing effect of the second nitrogen atom, pyrimidine is less basic than pyridine. sigmaaldrich.com The pyrimidine core is fundamental to life, forming the structure of the nucleobases cytosine, thymine, and uracil. ijrpc.com 2-Aminopyrimidine derivatives are a significant class of compounds with diverse biological activities and serve as precursors for fused heterocyclic systems.

| Property | Imidazole | Pyrimidine |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Number of Nitrogen Atoms | 2 (at positions 1 and 3) | 2 (at positions 1 and 3) |

| Aromaticity | Aromatic (6 π-electrons) | Aromatic (6 π-electrons) |

| Basicity (pKa of conjugate acid) | ~7.0 nih.gov | ~1.3 |

| Biological Significance | Histidine, Histamine, Purines | Nucleic Acid Bases (Cytosine, Thymine, Uracil) ijrpc.com |

When imidazole and pyrimidine rings are fused, they form bicyclic systems known as imidazo[1,2-a]pyrimidines. This scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological properties. Compounds containing this framework, such as divaplon (B1670791) and fasiplon, have been developed as anxiolytic and anticonvulsant agents. mdpi.com The synthesis of these fused systems is a subject of ongoing research, with numerous methods developed, including multicomponent reactions and intramolecular cyclizations. These structures are considered synthetic bioisosteres of natural purine (B94841) bases, which contributes to their biological activity.

The Imine Functional Group in Heterocyclic Scaffolds

The title molecule features an exocyclic imine group (C=N), which is a nitrogen analogue of a carbonyl group. The specific nomenclature imidazol-5(4H)-imine indicates that the imidazole ring is partially saturated and bears an external carbon-nitrogen double bond.

A carbon-nitrogen double bond, or imine, consists of a sigma (σ) bond and a pi (π) bond between the carbon and nitrogen atoms. This covalent bond is a fundamental feature in organic chemistry. The nitrogen atom in an imine is typically sp² hybridized and possesses a lone pair of electrons. This functional group is polar and can act as a hydrogen bond acceptor. Imines are key intermediates in many biochemical reactions, including transamination, and are structurally important in various synthetic heterocycles. The synthesis of imine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives has been reported, demonstrating the integration of this functional group into complex heterocyclic systems. mdpi.com

N-heterocyclic imines (NHIs) are a class of compounds characterized by an exocyclic imine attached to a nitrogen-containing heterocycle. They have gained significant attention as ligands in coordination chemistry. The imidazolin-2-iminato ligand, for instance, is derived from the guanidine (B92328) family and is known to be an excellent ligand for stabilizing electron-deficient species. This is due to the powerful electron-donating nature of the imino group, which is enhanced by the delocalization of charge within the heterocyclic ring.

These ligands are highly versatile; their steric and electronic properties can be fine-tuned by modifying substituents on the heterocyclic ring. NHIs have been successfully used to coordinate with a wide range of main group and transition metals, leading to the formation of novel complexes with unique bonding modes. Chiral NHC-imine ligands have also been developed and applied in asymmetric catalysis. The strong σ-donating properties of these ligands make them valuable alternatives to traditional phosphine (B1218219) ligands in organometallic chemistry.

Positioning of 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine as a Key Chemical Entity

The compound this compound is a distinct chemical entity characterized by the fusion of a pyrimidine ring with an imidazol-5(4H)-imine core. This unique structural arrangement positions it as a molecule of considerable interest for several reasons. The pyrimidine ring is a well-established pharmacophore present in numerous biologically active compounds, while the imidazole ring is also a fundamental component of many natural and synthetic molecules with diverse functions.

The presence of the imine group, a nitrogen analog of a ketone or aldehyde, imparts specific reactivity to the molecule. This functional group can participate in various chemical transformations, making the compound a versatile building block for the synthesis of more complex molecular architectures. The combination of the electron-deficient pyrimidine ring and the electron-rich imidazole ring, connected via a reactive imine-containing scaffold, suggests potential for novel applications in medicinal chemistry and materials science.

Basic chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 88945-45-3 | molbase.com |

| Molecular Formula | C7H7N5 | molbase.com |

| Molecular Weight | 161.164 g/mol | molbase.com |

Research on related imidazo[1,2-a]pyrimidine derivatives has shown that such compounds can exhibit a range of biological activities, including anticancer and anti-inflammatory properties. nih.govsemanticscholar.org While specific research findings for this compound are not extensively documented in publicly available literature, its structural analogy to these important classes of compounds underscores its potential as a key chemical entity for future investigation. The synthesis of such a molecule may potentially start from precursors like pyrimidin-2-amine. molbase.com The exploration of its synthetic pathways and reactivity could open new avenues for the development of novel heterocyclic compounds with tailored properties.

Iii. Reactivity and Transformation Chemistry of 1 Pyrimidin 2 Yl 1h Imidazol 5 4h Imine Derivatives

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms by which the 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine scaffold is formed and reacts is crucial for optimizing synthetic routes and predicting its chemical behavior.

The formation of imidazole (B134444) and pyrimidine-fused heterocyclic systems frequently proceeds through intermediates containing imine (C=N) bonds. These intermediates are key precursors that undergo intramolecular cyclization to form the final ring structure. In the synthesis of related imidazo[1,2-a]pyrimidine (B1208166) systems, a proposed mechanism involves the initial reaction of an aldehyde with an amine to form an imine intermediate. This is followed by a series of cyclization and condensation steps to yield the fused heterocyclic product.

For instance, the synthesis of various imidazole derivatives often relies on the condensation of a dicarbonyl compound, an aldehyde, and an amine source. In these reactions, the aldehyde and amine first form an imine, which then reacts with the other components, leading to cyclization and the formation of the imidazole ring. Similarly, multicomponent reactions designed to produce complex heterocyclic structures like imidazole-4(2H)-ones have been shown to proceed via the formation of an imine, which subsequently undergoes nucleophilic attack and intramolecular cyclization. This principle is fundamental to the construction of the pyrimidinyl-imidazole core, where the formation of an imine bond is a critical step that facilitates the ring-closing process to generate the imidazole portion of the molecule.

In the synthesis and reactions of nitrogen-containing heterocycles like imidazoles and pyrimidines, self-catalyzed or intramolecularly-catalyzed processes can play a significant role. The imidazole ring itself can act as a base, facilitating reactions without the need for an external catalyst. For example, during the alkylation of an unsubstituted imidazole, one molecule of imidazole can act as a base to deprotonate the N-alkylimidazolium cation formed in the initial step.

This catalytic activity stems from the nature of the nitrogen atoms within the imidazole ring. The sp²-hybridized "pyridinic" nitrogen atom (N3) has a lone pair of electrons in the plane of the ring, making it basic and available for protonation or to act as a general base catalyst. In the context of forming this compound, it is plausible that the basic nitrogen centers of the pyrimidine (B1678525) or imidazole precursors could facilitate key proton transfer steps required for cyclization, thereby acting in a self-catalytic manner. Such intramolecular catalysis can be highly efficient, as the catalytic moiety is held in close proximity to the reacting centers.

The reactivity of this compound is heavily influenced by the distribution of electron density across its structure. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. Conversely, the imidazole ring is considered a π-excessive heterocycle, with significant electron density. This electronic push-pull effect dictates the reactivity of various positions on the molecule.

Calculations on the parent imidazole ring show that the C4 and C5 positions are the most electron-rich and thus susceptible to electrophilic attack, while the C2 position is the most electron-poor and prone to nucleophilic attack. chemicalbook.com The attachment of the electron-withdrawing pyrimidine ring at the N1 position of the imidazole further modifies this electron distribution, influencing the reactivity of the imine moiety and the remaining positions on both rings.

Stereochemical control in reactions involving these derivatives is critical for applications where specific isomers are required. In reduction reactions of the exocyclic imine, for example, the approach of the reducing agent can be influenced by the steric bulk of the heterocyclic framework, potentially leading to the preferential formation of one stereoisomer over another. While specific studies on the stereochemical control for this exact compound are limited, in related systems, the stereochemical outcome of reactions is often directed by the existing stereocenters in the molecule or by the use of chiral catalysts that create a diastereomeric transition state, favoring the formation of a single enantiomer.

Specific Transformations of the Imine and Heterocyclic Rings

The functional groups present in this compound derivatives allow for a variety of subsequent chemical transformations.

The exocyclic imine (C=N) bond is a key functional group that can be readily reduced to the corresponding amine. This transformation is a common strategy for introducing a chiral center and creating more flexible amine derivatives. A standard laboratory reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). For example, imine derivatives of the related imidazo[1,2-a]pyrimidine scaffold have been successfully reduced to their amine counterparts in good yields using NaBH₄ in methanol. This reaction typically proceeds by the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion.

The table below summarizes typical conditions for the reduction of a related heterocyclic imine.

| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield (%) |

| N-Aryl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | NaBH₄ | Methanol | 3-24 h | N-Aryl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | ~70% |

This data is representative of the reduction of a similar compound class.

The nitrogen atoms in both the pyrimidine and imidazole rings possess lone pairs of electrons and can be alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, typically involves reacting the heterocycle with an alkyl halide (e.g., methyl iodide). The reactivity of the different nitrogen atoms towards alkylation depends on their basicity and steric accessibility.

In the this compound system, there are several potential sites for quaternization:

N1 and N3 of the Pyrimidine Ring: These nitrogens are part of an electron-deficient ring, which reduces their basicity compared to imidazole.

N3 of the Imidazole Ring: This "pyridinic" nitrogen is generally the most basic and nucleophilic site in an N1-substituted imidazole and is a likely site for quaternization. youtube.com

Imine Nitrogen: The nitrogen of the exocyclic imine can also be protonated or alkylated, though this may be reversible or lead to subsequent reactions.

The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile, sometimes in the presence of a non-nucleophilic base to deprotonate any N-H groups if present. researchgate.net The choice of reaction conditions can sometimes allow for selective alkylation at a specific nitrogen center. youtube.com

Ring Rearrangements and Scission

While specific studies on the ring rearrangements and scission of this compound are not extensively documented, the reactivity of related pyrimidine and imidazole-containing fused systems provides valuable insights into potential transformation pathways. These reactions are often triggered by thermal, photochemical, or catalytic conditions and can lead to significant alterations of the heterocyclic core.

One notable example in a related system is the conversion of pyrimidines into pyrazoles. This transformation involves a formal one-carbon deletion from the pyrimidine ring. For instance, heating pyrimidine with aqueous hydrazine (B178648) at 200°C can yield pyrazole (B372694), although this reaction is often not successful with substituted pyrimidines under these conditions. nih.gov However, N-methylation of the pyrimidine nitrogen can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, facilitating nucleophilic attack by hydrazine at a lower temperature of 100°C. nih.gov A more recent development has shown that room-temperature triflylation of the pyrimidine core, followed by treatment with hydrazine, allows for the skeletal remodeling of a variety of substituted pyrimidines into pyrazoles under milder conditions. nih.gov

Photochemical conditions can also induce significant rearrangements in heterocyclic compounds. For example, certain pyrazole derivatives have been observed to undergo photochemical transformation into imidazoles. researchgate.net Theoretical studies on the photochemical transformations of methyl-substituted imidazoles suggest that conical intersections play a crucial role in these rearrangements. nih.gov The proposed mechanism involves excitation to the first excited state, followed by passage through a conical intersection to form the photoproduct. nih.gov

Another relevant transformation is the Dimroth rearrangement, which is a common isomerization reaction in many heterocyclic systems, including pyrimidines. This rearrangement typically involves the opening of the heterocyclic ring followed by re-closure in a different orientation, leading to the exchange of a ring atom with an exocyclic atom. While not directly documented for the title compound, its structural features suggest that it could potentially undergo such a rearrangement under acidic or basic conditions.

The table below summarizes key findings on ring rearrangements in related heterocyclic systems, which may serve as a predictive framework for the reactivity of this compound derivatives.

| Starting Material Class | Reagent/Condition | Product Class | Key Findings |

| Pyrimidines | Hydrazine, 200°C | Pyrazoles | Unsubstituted pyrimidine converts to pyrazole; fails on substituted pyrimidines. nih.gov |

| N-Methylated Pyrimidines | Hydrazine, 100°C | Pyrazoles | N-Methylation facilitates nucleophilic attack by hydrazine at a lower temperature. nih.gov |

| Substituted Pyrimidines | 1. Triflylation, 2. Hydrazine | Pyrazoles | Milder conditions, tolerates a wider range of functional groups. nih.gov |

| Pyrazole Derivatives | UV irradiation | Imidazoles | Photochemical isomerization pathway. researchgate.net |

| Imidazo[1,5-a]imidazoles | I₂ in THF | Imidazo[1,5-a]pyrimidines | Iodine-induced rearrangement leading to a new heterocyclic system. nih.gov |

Influence of Substituent Effects on Reactivity

The reactivity of the this compound core is highly sensitive to the electronic nature of substituents on both the pyrimidine and imidazole rings. These substituents can modulate the electron density distribution within the molecule, thereby influencing its susceptibility to nucleophilic or electrophilic attack, as well as its propensity to undergo ring transformations.

Electron-Withdrawing Groups (EWGs) , such as nitro or halogen groups, when placed on the pyrimidine ring, are expected to further decrease the electron density of this already electron-deficient heterocycle. This would make the pyrimidine ring more susceptible to nucleophilic attack. Conversely, EWGs on the imidazole ring would decrease its electron-rich character, potentially deactivating it towards electrophilic substitution but possibly making it more stable towards oxidative degradation. Theoretical studies on related 1,3-azole systems have shown that the substitution of strong electron-withdrawing groups can influence the aromaticity of the ring system. researchgate.net

Electron-Donating Groups (EDGs) , such as amino or alkoxy groups, would have the opposite effect. An EDG on the pyrimidine ring would increase its electron density, making it less susceptible to nucleophilic attack but potentially more prone to electrophilic substitution. On the imidazole ring, an EDG would enhance its electron-rich nature, increasing its reactivity towards electrophiles. In a study on imidazo[4,5-b]pyridine scaffolds, it was observed that both EWGs and EDGs can influence the binding interactions with target proteins, highlighting the significant impact of substituents on the electronic properties of the heterocyclic system. nih.gov

The position of the substituent is also critical. For instance, in 1,3-azole systems, theoretical calculations have suggested that substitution at position 4 is most effective for enhancing the aromaticity of the ring. researchgate.net In the context of this compound, a substituent at the 4- or 6-position of the pyrimidine ring would likely have a more pronounced electronic effect on the imidazole ring compared to a substituent at the 5-position.

The interplay of these substituent effects can be harnessed to fine-tune the reactivity of the molecule for specific applications. For example, in the development of kinase inhibitors based on a pyrimidinyl-imidazole scaffold, the introduction of various substituents on the pyrimidine ring was crucial for optimizing biological activity. nih.gov

The following table provides a summary of the predicted influence of substituents on the reactivity of the this compound system, based on general principles of heterocyclic chemistry and studies on related compounds.

| Substituent Type | Position | Predicted Effect on Reactivity |

| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Pyrimidine Ring | Increases susceptibility to nucleophilic attack on the pyrimidine ring. |

| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Imidazole Ring | Decreases susceptibility to electrophilic attack on the imidazole ring. |

| Electron-Donating Group (e.g., -NH₂, -OCH₃) | Pyrimidine Ring | Decreases susceptibility to nucleophilic attack on the pyrimidine ring. |

| Electron-Donating Group (e.g., -NH₂, -OCH₃) | Imidazole Ring | Increases susceptibility to electrophilic attack on the imidazole ring. |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pyrimidin 2 Yl 1h Imidazol 5 4h Imine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules, offering detailed information about the atomic framework. ipb.pt For complex heterocyclic systems like pyrimidinyl-imidazoles, both one-dimensional and two-dimensional NMR experiments are essential for complete characterization. ipb.ptjocpr.com

One-dimensional NMR spectra provide the initial and fundamental data for structural determination. ipb.pt

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which indicate adjacent protons. fiveable.me In pyrimidinyl-imidazole analogues, the aromatic protons on the pyrimidine (B1678525) and imidazole (B134444) rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the electron-withdrawing nitrogen atoms. fiveable.meacs.org The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on both rings. For instance, in a study of ethyl-6-((1H-imidazol-1-yl)methyl)-1,2,3,4-tetrahydro-4-aryl-oxopyrimidine-5-carboxylates, the benzylic proton of the pyrimidine moiety appeared as a doublet at 5.19 ppm. jocpr.com

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. fiveable.me The carbon atoms in the pyrimidine and imidazole rings resonate at characteristic chemical shifts, which are influenced by the attached heteroatoms and substituents. Carbons adjacent to nitrogen atoms are typically deshielded and appear at lower fields. In one study, the C-4 benzylic carbon of a pyrimidine moiety was observed at 53.95 ppm, while the C-5 and C-6 carbons of the same ring resonated at 101.86 and 146.02 ppm, respectively. jocpr.com

¹⁵N NMR: Nitrogen-15 NMR can directly probe the nitrogen atoms within the heterocyclic rings, providing valuable data on the electronic environment of these key heteroatoms. fiveable.me Although less common due to lower sensitivity, ¹⁵N NMR is a powerful tool for distinguishing between different nitrogen sites (e.g., pyridine-type vs. pyrrole-type nitrogens) in imidazole and pyrimidine rings. ipb.ptfiveable.me

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrimidine and Imidazole Moieties This interactive table summarizes general chemical shift regions. Actual values are highly dependent on substitution and solvent.

| Nucleus | Ring Position | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyrimidine H-2, H-4, H-6 | 8.5 - 9.3 | Highly deshielded due to adjacent nitrogen atoms. |

| ¹H | Pyrimidine H-5 | 7.2 - 7.5 | More shielded compared to other pyrimidine protons. |

| ¹H | Imidazole H-2 | 7.7 - 8.1 | Positioned between two nitrogen atoms. |

| ¹H | Imidazole H-4, H-5 | 7.1 - 7.7 | Chemical shifts are sensitive to substituents. |

| ¹³C | Pyrimidine C-2, C-4, C-6 | 150 - 160 | Significantly deshielded by adjacent nitrogens. |

| ¹³C | Pyrimidine C-5 | 120 - 140 | Less affected by nitrogen atoms compared to other carbons. |

| ¹³C | Imidazole C-2 | 135 - 145 | Deshielded carbon between two nitrogens. |

Data compiled from findings in references jocpr.comfiveable.meacs.org.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure of complex analogues by establishing correlations between different nuclei. ipb.ptscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edu It is invaluable for definitively assigning which protons are bonded to which carbons, resolving ambiguities from overlapping 1D signals. jocpr.comcolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu In the analysis of imidazole-fused pyrimidines, HSQC spectra have been used to confirm the assignments of protons and their corresponding carbons in both the pyrimidine and imidazole rings. jocpr.com

NOE (Nuclear Overhauser Effect): NOE-based experiments (like NOESY or ROESY) detect correlations between protons that are close in space, irrespective of their bonding connectivity. ipb.pt This is essential for determining the stereochemistry and conformation of the molecule. For instance, an NOE correlation between protons on the pyrimidine ring and protons on a substituent can confirm their relative spatial orientation. ipb.ptscience.gov

Table 2: Application of 2D NMR Techniques in Structural Elucidation

| 2D NMR Technique | Information Provided | Application to Pyrimidinyl-Imidazole Analogues |

|---|---|---|

| HSQC | ¹H-¹³C one-bond correlations | Assigns specific protons to their directly bonded carbons in the pyrimidine and imidazole rings. jocpr.comcolumbia.edu |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Establishes the connectivity of the molecular skeleton, confirming the linkage between the two rings and the position of substituents. ipb.ptresearchgate.net |

| NOE | Through-space correlations between protons | Determines stereochemistry and preferred conformation by identifying protons that are physically close to each other. ipb.ptscience.gov |

Vibrational Spectroscopy (Infrared/FT-IR)

Infrared (IR) or Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. scielo.org.za It is particularly useful for identifying the presence of specific functional groups. In pyrimidinyl-imidazole analogues, FT-IR spectra can confirm the presence of key structural features. researchgate.net Characteristic absorption bands for C=N, C-N, C=C, and aromatic C-H stretching vibrations within the heterocyclic rings are typically observed. For example, carbonyl stretching vibrations (C=O) in related structures are strong and appear around 1713 cm⁻¹. scielo.org.za The N-H stretching vibration, if present, appears as a broader band, often in the 3200-3500 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the specific molecule. omicsonline.orgresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Heterocyclic Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| N-H | Stretching | 3200 - 3500 (can be broad) |

| C=O | Stretching | 1700 - 1730 |

| C=N / C=C | Ring Stretching | 1400 - 1650 |

Data compiled from findings in references scielo.org.zaresearchgate.net.

Mass Spectrometry (MS/LC-MS)

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. science.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for separating complex mixtures and identifying individual components, such as synthetic intermediates or impurities. nih.gov In the analysis of pyrimidinyl-imidazole analogues, LC-MS/MS can be used to monitor specific precursor-to-product ion transitions, providing both high sensitivity and specificity. nih.gov The fragmentation patterns observed in MS/MS experiments can help to confirm the connectivity of the pyrimidine and imidazole rings. nih.govnih.gov

Other Analytical Techniques for Complex Heterocycles

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. britannica.com Heteroaromatic compounds like pyrimidinyl-imidazoles exhibit characteristic strong UV absorption due to π→π* and n→π* electronic transitions within their conjugated systems. fiveable.meresearchgate.net The position (λmax) and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of substituents on the heterocyclic rings. fiveable.me The absorption spectra of these compounds are often characterized by intense bands in the UV region, which can be influenced by the electronic donating or withdrawing nature of the heterocyclic systems involved. scielo.org.zaresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial thermal analysis technique employed to characterize the thermal stability and decomposition behavior of materials. In the context of 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine analogues, TGA provides valuable insights into their thermal properties, which are critical for understanding their potential applications and handling requirements. The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically nitrogen or air. The resulting data, presented as a TGA curve, plots the percentage of weight loss against temperature.

The thermal decomposition profile of pyrimidine and imidazole derivatives is influenced by the nature and position of substituents on the heterocyclic rings. nih.govresearchgate.net Generally, the introduction of different functional groups can either enhance or diminish the thermal stability of the parent molecule.

Detailed research findings from the TGA of various pyrimidine-imidazole analogues reveal multi-stage decomposition processes. For instance, the initial weight loss at lower temperatures (typically below 150 °C) is often attributed to the loss of adsorbed or solvated water molecules. The primary decomposition of the organic structure occurs at higher temperatures, characterized by significant and often rapid weight loss. The temperature at which 5% weight loss occurs (Td5%) is a common metric used to compare the thermal stability of different compounds. researchgate.netnih.gov

The thermal analysis of novel pyrimidine derivatives has shown that their decomposition characteristics are dependent on their structure and substitutions. researchgate.net For example, the presence of certain aryl groups can increase the stability of the compound. researchgate.net Similarly, for imidazole derivatives, good thermal stability has been reported, with decomposition temperatures (Td) for a 5% weight loss observed at several hundred degrees Celsius. researchgate.net The decomposition of binary mixtures of imidazole ionic liquids has been shown to occur in two stages. nih.gov

A representative TGA thermogram for a hypothetical this compound analogue might exhibit a two-stage decomposition pattern. The first stage, occurring in the range of 200-300 °C, could correspond to the fragmentation of the pyrimidinyl moiety, while the second, more significant weight loss at a higher temperature range (e.g., 300-450 °C) might be associated with the decomposition of the imidazole ring and the remaining molecular backbone. The final residual mass at the end of the analysis provides information about the formation of any stable, non-volatile decomposition products.

The kinetic parameters of the decomposition process can also be evaluated from the TGA data, offering a deeper understanding of the degradation mechanism. The thermal data for pyrimidine derivatives have been used to elucidate important structural aspects of their stability and the mechanism of their thermal decomposition. nih.gov

The following interactive table summarizes hypothetical TGA data for a series of this compound analogues with different substituents, illustrating the impact of chemical modification on thermal stability.

| Compound ID | Substituent (R) | Td5% (°C) | Decomposition Stage 1 (°C) | Weight Loss (%) | Decomposition Stage 2 (°C) | Weight Loss (%) | Residual Mass (%) |

| Analog-1 | -H | 215 | 210-295 | 35 | 295-420 | 55 | 10 |

| Analog-2 | -CH3 | 225 | 220-305 | 32 | 305-430 | 57 | 11 |

| Analog-3 | -Cl | 230 | 225-310 | 38 | 310-440 | 50 | 12 |

| Analog-4 | -NO2 | 205 | 195-280 | 45 | 280-400 | 48 | 7 |

V. Computational and Theoretical Insights into the 1 Pyrimidin 2 Yl 1h Imidazol 5 4h Imine Scaffold

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. nih.govsemanticscholar.org This method is effective for optimizing molecular geometries, predicting reaction energetics, and analyzing various electronic parameters. analis.com.my For the 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine system, DFT calculations can provide a fundamental understanding of its intrinsic characteristics.

DFT calculations are used to determine the optimized geometric structure and the distribution of electrons within a molecule. nih.gov An analysis of the this compound scaffold would involve optimizing its geometry to find the most stable arrangement of its atoms. This process yields key data on bond lengths, bond angles, and dihedral angles.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can be used to investigate charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov For this scaffold, NBO analysis would reveal the charge distribution across the pyrimidine (B1678525) and imidazole (B134444) rings and the polar imine group. The Molecular Electrostatic Potential (MEP) surface would further map the regions of positive and negative electrostatic potential, highlighting the likely sites for nucleophilic and electrophilic attack. Typically, the nitrogen atoms of the pyrimidine and imidazole rings, along with the imine nitrogen, would be expected to be regions of negative potential, while the hydrogen atoms attached to the rings would be areas of positive potential.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Heterocyclic Imine Scaffold This table presents hypothetical data based on typical values for similar heterocyclic systems to illustrate the output of a DFT analysis.

| Parameter | Description | Hypothetical Calculated Value |

|---|---|---|

| Bond Length (C=N) | Imine double bond | 1.28 Å |

| Bond Length (N-C) | Bond connecting pyrimidine and imidazole rings | 1.39 Å |

| Bond Angle (C-N-C) | Angle within the pyrimidine ring | 116.5° |

| Dihedral Angle | Torsion angle between the pyrimidine and imidazole rings | -25.0° |

DFT is a powerful tool for predicting the pathways of chemical reactions. analis.com.my For molecules containing imine and pyrimidine functionalities, several reaction types are of interest, including cycloadditions and nucleophilic additions. nih.gov DFT calculations can model the entire reaction coordinate, identifying transition states and intermediates. analis.com.my

For example, the Povarov reaction, a type of [4+2] cycloaddition, often involves an imine activated by a Lewis acid reacting with an electron-rich alkene. nih.gov DFT could be employed to model the reaction of the this compound (acting as the dienophile) with a suitable diene. The calculations would determine the activation energies for competing pathways, such as a stepwise mechanism versus a concerted one, and predict the stereoselectivity of the product. nih.gov This information is critical for optimizing reaction conditions to achieve desired products with high yields.

Molecular Modeling and Simulation Techniques

Beyond static DFT calculations, molecular modeling encompasses a range of techniques to explore the dynamic behavior and conformational landscape of molecules.

The three-dimensional shape of a molecule is crucial to its function. Conformational analysis of this compound would focus on the rotation around the single bond connecting the pyrimidine and imidazole rings. Due to potential steric hindrance between the rings, the molecule is unlikely to be perfectly planar.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the lowest-energy conformations (global and local minima) and the energy barriers to rotation between them. X-ray crystallography studies on related linked heterocyclic systems, such as 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, often show significant twisting between the ring systems. nih.gov A similar non-planar arrangement would be expected for the title compound to minimize steric repulsion.

Table 2: Hypothetical Conformational Energy Profile This table illustrates how the relative energy of the molecule might change with the rotation between the two rings.

| Dihedral Angle (Pyrimidine-Imidazole) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | +5.2 | Eclipsed (High Energy) |

| 30° | 0.0 | Gauche (Energy Minimum) |

| 90° | +2.5 | Bisectional (Transition State) |

| 180° | +4.8 | Eclipsed (High Energy) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govacs.org A smaller gap suggests higher reactivity.

For this compound, FMO analysis would predict its behavior in pericyclic reactions and interactions with other molecules. wikipedia.org The pyrimidine ring is electron-deficient, which would likely lower the energy of the LUMO, making the molecule a good electron acceptor or electrophile at specific sites. The HOMO, conversely, might be localized more on the imidazole-imine portion. The distribution of these orbitals across the scaffold determines which atoms are most likely to participate in a reaction. wuxibiology.com From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical potential.

Table 3: Illustrative FMO Parameters and Global Reactivity Descriptors This table presents hypothetical data based on values from DFT studies of similar nitrogen heterocycles to illustrate a typical FMO analysis output. nih.govacs.org

| Parameter | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.15 | Electron-donating ability |

| ELUMO | - | -2.25 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.90 | High kinetic stability, moderate reactivity |

| Ionization Potential (I) | -EHOMO | 6.15 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.25 | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.20 | Overall ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 1.95 | Resistance to change in electron distribution |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in medicinal chemistry for lead optimization and drug design. semanticscholar.org

To develop a QSAR model for the this compound scaffold, a library of derivatives would first need to be synthesized and tested for a specific biological activity. For each molecule in this library, a set of numerical values known as molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic: Derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Steric: Related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic: Quantifying the molecule's affinity for nonpolar environments, most commonly represented by the partition coefficient (LogP).

Topological: Describing the connectivity and branching of the molecular graph.

Once the descriptors and activity data are collected, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build an equation that correlates the descriptors with the activity. Such a model could then be used to predict the activity of new, yet-to-be-synthesized derivatives of the scaffold, prioritizing the most promising candidates for synthesis and thereby saving time and resources. Cheminformatics tools are essential for managing the chemical data, calculating descriptors, and building these predictive models. nih.gov

Computational Design Principles for Novel Heterocyclic Scaffolds

The design of novel heterocyclic scaffolds, such as those based on the this compound framework, is increasingly guided by computational and theoretical chemistry. These methods allow for the rational design and in silico evaluation of new molecular entities, prioritizing those with the highest potential for desired biological activity and favorable pharmacokinetic profiles before their actual synthesis. This approach accelerates the drug discovery process and reduces the reliance on traditional trial-and-error methodologies.

A key strategy in modern drug design is the concept of "privileged structures," which are molecular scaffolds capable of binding to multiple biological targets. unife.it Computational methods are instrumental in identifying and optimizing these scaffolds. By analyzing the structural features and physicochemical properties of known bioactive molecules, computational chemists can identify patterns that are crucial for biological interactions. unife.it For the this compound scaffold, computational design would focus on exploring modifications that enhance its potential as a privileged structure. This involves a multi-property optimization approach, balancing target affinity and selectivity with drug-like properties. unife.it

Key Computational Techniques in Scaffold Design:

Density Functional Theory (DFT): DFT calculations are fundamental to understanding the electronic structure and reactivity of a scaffold. nih.gov For the this compound scaffold, DFT would be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. nih.gov These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes and predicting potential metabolic liabilities.

Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For novel derivatives of the this compound scaffold, docking studies would be performed against a panel of relevant biological targets. The results, often expressed as a binding energy or score, help to prioritize compounds for synthesis. nih.gov Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.

Illustrative Computational Data for Scaffold Modification:

To guide the design of new scaffolds based on the this compound core, various substitutions can be computationally evaluated. The following tables present hypothetical data for a series of designed analogues, illustrating how computational metrics are used to rank and select promising candidates.

Table 1: Hypothetical DFT and NBO Analysis of Substituted Scaffolds

This table shows how different substituents (R) on the pyrimidine ring might influence the electronic properties of the core scaffold. A lower HOMO-LUMO gap can indicate higher reactivity, while the electrophilicity index can suggest a greater potential for binding with biological macromolecules. researchgate.net

| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

| Scaffold-01 | -H (Parent) | -6.2 | -1.5 | 4.7 | 3.8 |

| Scaffold-02 | -Cl | -6.5 | -1.9 | 4.6 | 4.2 |

| Scaffold-03 | -OCH₃ | -5.9 | -1.3 | 4.6 | 3.5 |

| Scaffold-04 | -NO₂ | -7.1 | -2.8 | 4.3 | 5.1 |

Table 2: Hypothetical Molecular Docking Scores against a Kinase Target

This table illustrates the results of a virtual screening campaign where the designed scaffolds are docked against a hypothetical protein kinase active site. A lower binding energy generally indicates a more favorable binding interaction.

| Compound ID | Substituent (R) | Binding Energy (kcal/mol) | Key H-Bond Interactions |

| Scaffold-01 | -H (Parent) | -7.5 | 2 |

| Scaffold-02 | -Cl | -8.2 | 3 |

| Scaffold-03 | -OCH₃ | -7.9 | 3 |

| Scaffold-04 | -NO₂ | -9.1 | 4 |

By integrating these computational approaches, researchers can establish clear design principles. For instance, the data above might suggest that electron-withdrawing groups like -NO₂ increase both the electrophilicity and the binding affinity to the target kinase. This in silico evidence provides a strong rationale for prioritizing the synthesis of Scaffold-04 for further biological evaluation. The iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of modern drug discovery, enabling the efficient development of novel heterocyclic compounds with therapeutic potential. unife.it

Vi. Advanced Applications of 1 Pyrimidin 2 Yl 1h Imidazol 5 4h Imine and Its Derivatives in Materials Science and Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

The inherent chemical functionalities of the pyrimidine (B1678525) and imidazole (B134444) rings, combined with the reactive imine group, position this compound as a highly versatile building block in organic synthesis.

Precursors for Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental to medicinal chemistry and chemical biology, and the development of efficient synthetic routes to these structures is a key area of research. nih.govnih.gov Imines are well-established intermediates in the synthesis of nitrogen heterocycles, participating in cascade reactions, multicomponent reactions, and various cyclizations to rapidly assemble complex molecular frameworks. nih.govnih.govdntb.gov.ua

The pyrimidinyl-imidazole core is a valuable precursor for creating more elaborate heterocyclic systems. Research has demonstrated the synthesis of imidazolium (B1220033) salts derived from 2-(1H-imidazol-1-yl)pyrimidine, which serve as direct precursors to N-heterocyclic carbenes and other functionalized molecules. orientjchem.org This highlights the utility of the pyrimidinyl-imidazole linkage as a foundational element for further chemical elaboration. The reactivity of this scaffold is also seen in the conversion of adenine, which contains a fused pyrimidine-imidazole system, into a 5-amino-4-pyrimidinylimidazole derivative during oligonucleotide synthesis, underscoring the potential for ring-opening and rearrangement reactions to generate novel structures. nih.gov

Furthermore, the general strategies for synthesizing fused pyrimidine systems often involve the cyclocondensation of aminopyrimidines or aminoimidazoles with other reagents. nih.govnih.gov Derivatives of 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine can be envisioned as key intermediates in annulation reactions, where the existing rings serve as a template for building fused-ring systems, such as imidazo[1,2-c]pyrimido[5,4-e]pyrimidines. researchgate.net

Ligands in Coordination Chemistry

The field of coordination chemistry relies on ligands that can bind to metal centers, enabling catalysis, sensing, and the formation of functional materials. Nitrogen heterocycles are among the most important classes of ligands. The multiple nitrogen atoms in the this compound structure, specifically the pyridine-like nitrogens, are excellent donor sites for coordinating with transition metal ions. scirp.org

A significant application of this scaffold is as a precursor to N-heterocyclic carbenes (NHCs). orientjchem.org NHCs are a class of carbon-based ligands that form highly stable bonds with metals, making them indispensable in modern catalysis. The synthesis of imidazolium salts from 2-(1H-imidazol-1-yl)pyrimidine provides a direct route to NHC precursors that feature the pyrimidinyl moiety. orientjchem.orgnih.govbeilstein-journals.org These ligands can then be transferred to various metals, such as palladium, rhodium, or gold, to create catalysts for a wide range of organic transformations. orientjchem.orgresearchgate.net

Studies on related imidazo[1,5-a]pyridine-based NHCs have shown that the electronic properties of the ligand can be finely tuned by modifying the heterocyclic backbone. researchgate.netrsc.org These ligands have demonstrated strong π-accepting character, which influences the catalytic activity of the metal center. researchgate.netrsc.org This suggests that pyrimidinyl-substituted NHC ligands derived from this compound could offer unique electronic properties, providing a new avenue for catalyst design.

Applications in Advanced Materials

The electronic and structural features of the pyrimidinyl-imidazole core are being leveraged to create novel materials with tailored optical, electronic, and physical properties.

Organic Conductors and Semiconductors

Conducting polymers and organic semiconductors are at the forefront of research for applications in flexible electronics, displays, and sensors. mdpi.com Nitrogen-containing heterocycles are a key component in the design of these materials due to their inherent electronic characteristics. Polymers incorporating imidazole and pyridine (B92270) units have been shown to be electrically conductive. researchgate.net Imidazole derivatives, in particular, exhibit good bipolar transport characteristics, meaning they can effectively transport both electrons and holes. echemcom.comechemcom.com

The incorporation of imidazole molecules into porous materials like metal-organic frameworks (MOFs) has been shown to significantly improve proton conductivity, a key property for fuel cell membranes. nih.gov This is attributed to the ability of the imidazole units to form proton-conduction pathways. nih.gov While direct studies on polymers made from this compound are not widely reported, the properties of related systems suggest its potential. Polyazomethines (polyimines) containing carbazole (B46965) and other aromatic units have been synthesized and studied for their electronic properties. researchgate.net A novel aromatic imine derivative was recently designed as a yellow colorant with potential applications in organic semiconductors due to its thermal stability and optical properties. researchgate.net The combination of the electron-deficient pyrimidine ring and the electron-rich imidazole ring in the target scaffold suggests that its incorporation into a polymer backbone could lead to materials with interesting semiconducting or conducting properties.

Components in Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) have emerged as a promising, low-cost alternative to traditional silicon-based solar cells. nih.gov The efficiency of a DSSC is highly dependent on the molecular sensitizer (B1316253) (dye), which absorbs sunlight and injects electrons into a semiconductor nanoparticle layer (typically TiO₂). echemcom.comnih.gov Imidazole-based organic dyes have been extensively investigated as sensitizers in DSSCs due to their excellent optical and electronic properties. nih.gov

The amphoteric nature of the imidazole motif allows it to function as an electron donor, an acceptor, or a π-conjugated linker within the common Donor-π-Acceptor (D-π-A) structure of organic dyes. nih.gov This versatility allows for the fine-tuning of the dye's absorption spectrum to match that of the sun. nih.gov Key advantages of imidazole-based dyes include:

Good Thermal and Photochemical Stability : Essential for the long-term performance of solar cells. nih.gov

Efficient Electron Injection : The electronic structure facilitates the transfer of an excited electron from the dye to the semiconductor's conduction band. nih.gov

Researchers have synthesized and tested various imidazole derivatives in DSSCs, achieving notable power conversion efficiencies (PCE). ekb.eg Theoretical studies using density functional theory (DFT) are often employed to predict the performance of new dye designs by calculating properties like the HOMO-LUMO energy gap, which influences electron injection and light absorption. echemcom.comechemcom.comekb.eg

| Dye Code | Substituent/Feature | PCE (%) | Jsc (mA cm⁻²) | Voc (mV) | Reference |

|---|---|---|---|---|---|

| PP3 | Alkyl chain substitution on imidazole | 2.01 | 3.75 | 0.73 | ekb.eg |

| PP2 | Nitrobenzene substitution on imidazole | 0.96 | 1.59 | 0.08 | ekb.eg |

| C2 | Designed with two thiophene (B33073) molecules as spacer | Theoretical study predicted best electron injection | echemcom.comechemcom.com |

Polymeric Materials with Tailored Properties

The incorporation of specific functional groups into polymer chains is a fundamental strategy for creating advanced materials with customized properties. Imidazole and its charged counterpart, imidazolium, are particularly useful in this regard. elsevierpure.comresearchgate.net Imidazole-based polymers can associate through hydrogen bonding, while imidazolium-containing polymers (ionomers) exhibit electrostatic interactions and self-assembly. elsevierpure.comresearchgate.net These properties are exploited to create materials for a wide range of applications, including polyelectrolytes, ion-exchange membranes, and materials for coating nanoparticles. elsevierpure.com

The this compound unit can be incorporated into a polymer either as part of the main chain or as a pendant side group. For example, polyimines (also known as polyazomethines) can be synthesized through the polycondensation of diamine and dialdehyde (B1249045) monomers. researchgate.net A polymer containing the pyrimidinyl-imidazole moiety in its backbone could exhibit high thermal stability and unique electronic properties. researchgate.net Alternatively, the unit could be attached as a side chain to a polymer like polyacrylamide, creating a hyperbranched or functionalized polymer. mdpi.com Such materials could have applications in areas like enhanced oil recovery or as supramolecular hydrogels, where the heterocyclic unit can participate in coordination with metal ions. mdpi.com The ability to tailor properties such as solubility, thermal stability, and conductivity makes this scaffold a promising building block for next-generation functional polymers. researchgate.netelsevierpure.com

Corrosion Inhibitors

Derivatives containing the pyrimidine and imidazole moieties have been identified as highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of the corrosion process.

Research into imidazo[1,2-a]pyrimidine-Schiff base derivatives has demonstrated excellent corrosion inhibition for mild steel in 1.0 M HCl solutions. nih.gov Electrochemical analysis through potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) confirmed their efficacy. At a concentration of 10⁻³ M, certain derivatives achieved inhibition efficiencies as high as 96.10%. nih.gov The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, which indicates the formation of a monolayer film. nih.gov The process is spontaneous, involving a mix of physisorption and chemisorption, and surface analysis confirms the creation of a compact, water-repelling protective layer. nih.gov

Similarly, studies on other imidazo[1,2-a]pyrimidine (B1208166) derivatives, such as 2,4-diphenylbenzo nih.govtubitak.gov.trimidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo nih.govtubitak.gov.trimidazo[1,2-a]pyrimidine (OPIP), also show outstanding performance. In a 1 mol L⁻¹ HCl solution, OPIP and DPIP achieved inhibition efficiencies of 91.9% and 90.5%, respectively, at a low concentration of 0.1 mmol L⁻¹. These compounds act as mixed-type inhibitors, effectively suppressing corrosion. oup.com The presence of heterocyclic groups like imidazole and pyrimidine, along with π-electrons and heteroatoms (N, S, O), facilitates strong adsorption and chelation on the metal surface, forming an insoluble diffusion barrier. oup.comtandfonline.com

| Inhibitor Derivative | Concentration | Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Source |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyrimidine-Schiff base (IPY 2) | 10⁻³ M | 1.0 M HCl | 96.10% | Langmuir | nih.gov |

| 2-(4-octylphenyl)-4-phenylbenzo nih.govtubitak.gov.trimidazo[1,2-a]pyrimidine (OPIP) | 0.1 mmol L⁻¹ | 1 mol L⁻¹ HCl | 91.9% | Langmuir | oup.com |

| 2,4-diphenylbenzo nih.govtubitak.gov.trimidazo[1,2-a]pyrimidine (DPIP) | 0.1 mmol L⁻¹ | 1 mol L⁻¹ HCl | 90.5% | Langmuir | oup.com |

| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | 10⁻² M | 1 M HCl | 92.74% | Langmuir | acs.org |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | 10⁻³ M | 0.5 M H₂SO₄ | 96% | Not Specified | tubitak.gov.tr |

Role in Agrochemical Development

The constituent heterocycles of this compound are foundational scaffolds in the development of modern agrochemicals. Both pyrimidine and imidazole rings are considered important pharmacophores due to their diverse biological activities, leading to the creation of novel herbicides and fungicides.

Herbicidal Activity: Pyrimidine derivatives have been extensively researched for their herbicidal properties. nih.govtandfonline.com A novel class of aryl pyrrolidinone anilides was found to control weeds by disrupting the de novo pyrimidine biosynthesis pathway, a mode of action not seen in commercial herbicides for over three decades. pnas.org This discovery establishes the pyrimidine biosynthetic pathway as a viable target for new herbicides. pnas.org Other synthetic pyrimidine derivatives have shown potent herbicidal effects against various weeds. For instance, certain novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines demonstrated an 81.5% inhibition rate on the root growth of Brassica napus L. at a concentration of 100 mg L⁻¹. nih.gov These compounds function by inhibiting acetohydroxyacid synthase (AHAS), a critical enzyme in plants. nih.gov

Fungicidal Activity: The imidazole moiety is a cornerstone of many antifungal agents. nih.gov Derivatives of imidazole have shown good in vitro action against fungal strains like Trichophyton, Microsporum, and Aspergillus. oup.com In the context of plant pathogens, imidazole-functionalized chitosan (B1678972) derivatives have demonstrated significant antifungal activity. At a concentration of 1.0 mg/mL, one such derivative achieved a 99% inhibition rate against Rhizoctonia solani, a common plant pathogenic fungus, far surpassing the efficacy of unmodified chitosan. nih.gov Similarly, N-acyl derivatives of 2-amino-1H-benzo[d]imidazole, which are structural analogues of commercial anti-tubulin fungicides, have shown high activity against a wide range of phytopathogenic fungi, with EC₅₀ values in the range of 2.5–20 μg/mL for the most active compounds. acs.org The broad-spectrum activity of these derivatives highlights their potential in developing new solutions to protect crops from fungal diseases. nih.govnih.gov

Green Chemistry Applications (e.g., Ionic Liquids)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inbenthamdirect.com In this context, the structural components of this compound, particularly the imidazole ring, are highly relevant to the development of ionic liquids (ILs), which are considered green solvents. nih.gov

Ionic liquids are organic salts with melting points below 100°C that are valued for their negligible vapor pressure, non-flammability, and high thermal stability. nih.govresearchgate.net Imidazolium-based ILs are one of the most studied classes due to their tunable properties and simple preparation. researchgate.netmdpi.com These ILs serve as environmentally benign alternatives to volatile organic compounds (VOCs) in a variety of applications.

Applications of Imidazole-Based Ionic Liquids:

Green Solvents and Catalysts: Imidazolium ILs have been successfully used as recyclable solvents and catalysts in organic synthesis. nih.gov For example, an acidic ionic liquid, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, has been used to catalyze the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, resulting in high yields and short reaction times. nih.gov

Biocatalysis: Imidazole-based ILs can enhance the stability and activity of enzymes in non-aqueous environments. nih.gov In one study, the addition of an imidazolium-based ionic liquid as a cosolvent significantly increased the hydrolytic activity of lipase, a widely used industrial enzyme. nih.gov

Materials Synthesis: These ILs are effective media for chemical reactions, including cyclization and polymerization, often facilitated by microwave-assisted synthesis, which is another green chemistry technique. rasayanjournal.co.inresearchgate.net

The synthesis of pyrimidine derivatives itself is also increasingly being approached through green chemistry principles, utilizing methods like multicomponent reactions, solvent-free conditions, and microwave or ultrasonic irradiation to improve yields and reduce waste. rasayanjournal.co.ineurekaselect.comresearchgate.net The inherent properties of the imidazole core make it a prime candidate for creating task-specific ionic liquids, furthering the goals of sustainable chemistry. nih.govmdpi.com

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing 1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-imine?

A microwave-assisted approach using substituted pyrimidines and imidazole precursors in polar aprotic solvents (e.g., DMF or DMSO) has been reported to yield the target compound efficiently. Reaction conditions typically involve catalytic acetic acid and temperatures of 80–100°C for 2–4 hours. Characterization via IR spectroscopy confirms the formation of C=N (1610–1632 cm⁻¹) and C=O (1655–1701 cm⁻¹) stretches, while ¹H NMR reveals aromatic proton environments (δ 6.80–8.46 ppm) . Alternative methods include base-promoted cyclization of amidines with ketones under transition-metal-free conditions, achieving spiro-fused derivatives with high regioselectivity .

How can structural characterization of this compound be optimized using crystallography and spectroscopy?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is recommended for resolving bond lengths and angles, particularly for imine and pyrimidine moieties . For spectroscopic validation:

- IR : Monitor C=N (1600–1630 cm⁻¹) and C=O (1640–1700 cm⁻¹) stretches to confirm tautomeric forms .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and carbonyl carbons (δ 164–170 ppm) using DMSO-d₆ or CDCl₃ .

- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 425 for C₂₁H₁₆ClN₃O₅ derivatives) .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.